
4,4-Dimethyltellurane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyltellurane-3,5-dione is an organotellurium compound with the molecular formula C5H8O2Te. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of tellurium, a relatively rare element, in its structure imparts distinctive characteristics that make it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyltellurane-3,5-dione typically involves the reaction of tellurium tetrachloride with an appropriate organic precursor under controlled conditions. One common method includes the use of dimethyl ketone as a starting material, which undergoes a series of reactions to incorporate the tellurium atom into the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyltellurane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it into lower oxidation state tellurium compounds.
Substitution: The tellurium atom can be substituted with other elements or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce tellurium metal or lower oxidation state tellurium compounds.
Applications De Recherche Scientifique
4,4-Dimethyltellurane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyltellurane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form bonds with various biomolecules, affecting their structure and function. This interaction can lead to the modulation of cellular processes, such as enzyme activity and signal transduction pathways, which are crucial for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Dimethyl telluride: Another organotellurium compound with similar properties but different reactivity.
Tellurium dioxide: An oxidation product of 4,4-Dimethyltellurane-3,5-dione with distinct chemical behavior.
Tellurium tetrachloride: A precursor used in the synthesis of various tellurium compounds, including this compound.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
60467-34-7 |
|---|---|
Formule moléculaire |
C7H10O2Te |
Poids moléculaire |
253.8 g/mol |
Nom IUPAC |
4,4-dimethyltellurane-3,5-dione |
InChI |
InChI=1S/C7H10O2Te/c1-7(2)5(8)3-10-4-6(7)9/h3-4H2,1-2H3 |
Clé InChI |
ZDWFPVDTVJZUAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C[Te]CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


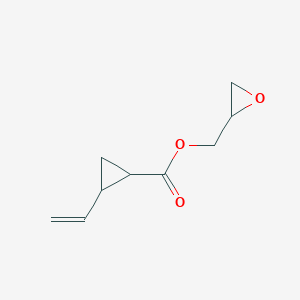

![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
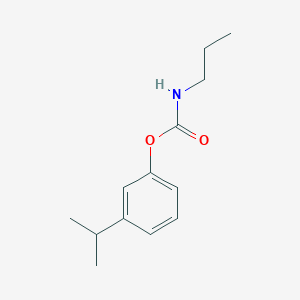

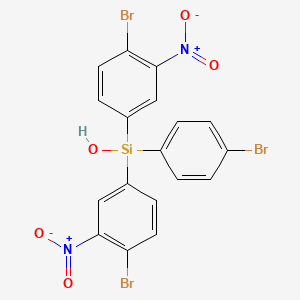
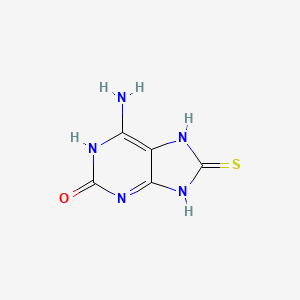

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
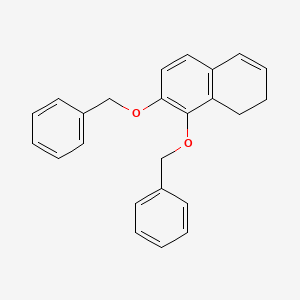
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
